Olorinab, also known as APD371, is a synthetic compound classified as a highly selective, peripherally acting full agonist of the cannabinoid receptor 2 (CB2). It is primarily investigated for its potential therapeutic applications in treating abdominal pain associated with conditions such as irritable bowel syndrome and Crohn's disease. Olorinab has been evaluated in various clinical trials, demonstrating efficacy in reducing visceral hypersensitivity and abdominal pain in preclinical models and human subjects.
Olorinab was developed by Arena Pharmaceuticals and has been studied extensively for its pharmacological properties. As a cannabinoid receptor modulator, it belongs to a class of compounds that interact specifically with the endocannabinoid system, targeting the CB2 receptor, which is predominantly expressed in immune cells and peripheral tissues rather than the central nervous system. This selectivity is crucial for minimizing psychoactive effects commonly associated with cannabinoid receptor 1 agonists.
The synthesis of olorinab involves several chemical processes that yield crystalline forms suitable for pharmaceutical applications. The synthesis typically includes:
Technical details regarding the synthesis are outlined in patents and research articles that describe specific methodologies and conditions used to achieve high yields of olorinab while maintaining its structural integrity .
The molecular formula of olorinab is C18H23N5O2, indicating it contains 18 carbon atoms, 23 hydrogen atoms, five nitrogen atoms, and two oxygen atoms. The compound's structure features a complex arrangement that includes:
Data regarding its molecular structure can be obtained through techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule .
Olorinab undergoes various chemical reactions during its synthesis and when interacting with biological systems:
These reactions are essential for understanding both the therapeutic effects and potential side effects associated with olorinab treatment .
The mechanism of action of olorinab primarily revolves around its agonistic activity on the CB2 receptor:
Research indicates that olorinab effectively reduces visceral hypersensitivity in animal models of colitis, suggesting its potential utility in treating conditions characterized by chronic abdominal pain .
Olorinab has been explored for various scientific uses, particularly in the field of gastroenterology:
Cannabinoid Receptor 2 (CB2) is a G-protein-coupled receptor predominantly expressed in peripheral immune cells and gastrointestinal (GI) tissues. Unlike CB1 receptors, CB2 activation avoids psychoactive effects due to minimal central nervous system penetration, making it an attractive target for visceral pain disorders. In irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), CB2 receptors are upregulated in inflamed colonic tissues and dorsal root ganglia during active inflammation and chronic pain states. This upregulation correlates with pain sensitization, as CB2 activation modulates immune responses and inhibits nociceptive signaling [2] [9]. Preclinical evidence confirms that CB2 agonism reduces visceral hypersensitivity through:
Table 1: CB2 Receptor Expression in GI Pathologies
Condition | CB2 Expression Site | Functional Consequence |
---|---|---|
IBS | Colonic epithelium | Enhanced nociceptor sensitization |
Active IBD | Lamina propria immune cells | Inflammation-mediated pain amplification |
Chronic Colitis | Dorsal root ganglia | Sustained visceral hypersensitivity |
Olorinab (APD371) is a peripherally restricted, highly selective, full agonist of CB2 with >1,000-fold selectivity over CB1 receptors. Its efficacy arises from:
Table 2: Mechanistic Actions of Olorinab in Preclinical Models
Model | Dose | Key Effect | Molecular Mechanism |
---|---|---|---|
TNBS-Induced Colitis | 30 mg/kg BID | ↓ VMR to distension by 85% | CB2-dependent nociceptor inhibition |
Chronic Visceral Hypersensitivity | 10 mg/kg BID | ↓ Nociceptor firing frequency by 70% | Normalization of afferent sensitivity |
DNBS-Induced Colitis | 3 mg/kg BID | ↓ Inflammatory cytokines by 40–60% | Immune cell modulation |
Abdominal pain affects >90% of IBS patients and 70% of IBD patients, severely impairing quality of life. Current therapies (e.g., opioids, antispasmodics) are limited by:
Olorinab’s efficacy extends beyond pain modulation through multitargeting potential:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: